The compound "2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine" represents a class of chemicals that are structurally characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused heterocyclic system combining pyridine and imidazole rings. This structural motif is of significant interest in medicinal chemistry due to its diverse pharmacological properties. Research has been conducted to explore the synthesis, structure-activity relationships, and potential applications of compounds with this core structure in various fields, including thromboxane A2 receptor antagonism, anti-inflammatory activity, catalysis, anion transport, kinase inhibition, and corrosion inhibition.
Compounds with the imidazo[1,2-a]pyridine core have been shown to interact with various biological targets. For instance, derivatives of benzimidazole and imidazo[4,5-b]pyridine have been synthesized and evaluated as thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonists, with certain derivatives demonstrating high potency and selectivity1. Additionally, the anti-inflammatory activity of 2-(substituted-pyridinyl)benzimidazoles has been investigated, revealing that some derivatives possess stronger activity in acute inflammatory models compared to standard drugs3. Furthermore, the synthesis of a potent cyclin-dependent kinase 1 (CDK1) inhibitor with a benzimidazol-2-ylpyrazolo[1,2-b]pyridine structure has been reported, indicating the potential of these compounds in cancer therapy6.
The imidazo[1,2-a]pyridine derivatives have been found to be potent antagonists of the TXA2/PGH2 receptor, which is implicated in platelet aggregation and vasoconstriction. Compound 23a, a derivative with a 3,3-dimethylbutanoic acid side chain, was selected for further development due to its high affinity and excellent tolerance1.
The anti-inflammatory properties of 2-(2-pyridinyl)benzimidazoles have been demonstrated in the carrageenan-induced rat paw edema assay, with certain derivatives showing superior activity and potentially less gastrointestinal irritation than standard treatments3.
Ru(II) complexes bearing 2,6-bis(benzimidazole-2-yl)pyridine ligands have been developed as catalysts for the dehydrogenation of primary alcohols to carboxylic acids and hydrogen gas in an alcohol/CsOH system, showcasing the utility of these compounds in synthetic chemistry4.
The anionophoric activity of 2,6-bis(benzimidazol-2-yl)pyridine has been explored, revealing its potential as a transmembrane anion transporter through processes such as Cl(-)/NO3(-) antiport and H(+)/Cl(-) symport5.
The novel compound 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine has been identified as a potent inhibitor of CDK1, a kinase involved in cell cycle regulation, suggesting its application in cancer treatment6.
The corrosion inhibition efficiency of 4-(benzoimidazole-2-yl)pyridine on mild steel in hydrochloric acid has been studied, indicating its potential as a corrosion inhibitor in industrial applications7.
Benzo[4,5]imidazo[1,2-a]pyridines synthesized from ynones have shown good activities against various cancer cell lines, with further studies suggesting mechanisms involving cell cycle arrest and apoptosis induction8.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6